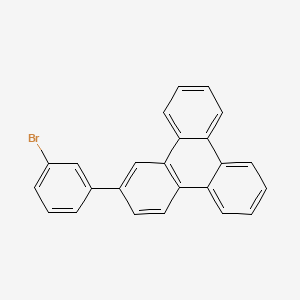

2-(3-Bromophenyl)triphenylene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)triphenylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br/c25-18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXFBIBEVROWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC=C4)Br)C5=CC=CC=C25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-(3-Bromophenyl)triphenylene (CAS 1313514-53-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Bromophenyl)triphenylene is a polycyclic aromatic hydrocarbon derivative that has garnered significant interest as a key intermediate in the field of organic electronics.[1] Its rigid, planar triphenylene core provides inherent thermal stability and favorable charge transport properties, while the strategically placed bromo-phenyl group offers a reactive handle for further chemical modifications. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its role in the development of advanced materials.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and public databases.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1313514-53-2 | [2][3][4] |

| Molecular Formula | C₂₄H₁₅Br | [2][3] |

| Molecular Weight | 383.28 g/mol | [3][4] |

| Appearance | White to yellow powder or crystals | [4] |

| Melting Point | 147.0 to 151.0 °C | [4] |

| Purity | ≥98% (GC) | [3][5] |

| Boiling Point (Predicted) | 556.4 ± 19.0 °C | [4] |

| Density (Predicted) | 1.402 ± 0.06 g/cm³ | [4] |

| Solubility | Insoluble in water. Soluble in common organic solvents. | [6] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [3][4] |

Table 2: Computational Data for this compound

| Property | Value | Reference(s) |

| Topological Polar Surface Area (TPSA) | 0 Ų | [3] |

| LogP (Predicted) | 7.5757 | [3] |

| Hydrogen Bond Acceptors | 0 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Purification

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and aryl boronic acids or esters. For the synthesis of a 2-aryltriphenylene derivative, this would typically involve the coupling of a bromotriphenylene derivative with a phenylboronic acid, or a triphenylene boronic acid with a bromo-benzene derivative.

General Experimental Protocol (Adapted from similar syntheses): [7][8][9][10][11]

-

Reactant Preparation: In an inert atmosphere (e.g., under argon or nitrogen), a reaction flask is charged with the aryl halide (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water) is added to the flask.

-

Catalyst Addition: A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf), 1-5 mol%) and, if necessary, a phosphine ligand (e.g., PPh₃, SPhos, or XPhos) are added to the reaction mixture.

-

Reaction Execution: The mixture is heated to a temperature between 80-120 °C and stirred for 12-48 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the organic layer is extracted with a suitable solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure substituted triphenylene.

Nickel-Mediated Yamamoto Coupling

The Yamamoto coupling is an effective method for the synthesis of symmetric biaryls and can be applied to the cyclotrimerization of o-dihaloarenes to form triphenylenes. This method is particularly useful for the synthesis of electron-deficient triphenylene derivatives.[12][13][14][15][16]

General Experimental Protocol (Adapted from similar syntheses): [12][13][17]

-

Catalyst Preparation: In a glovebox, an oven-dried flask is charged with bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (1.25-3.0 eq.), 2,2'-bipyridine (bpy) (1.25-3.0 eq.), and 1,5-cyclooctadiene (COD) (2.0-3.0 eq.).

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added, and the mixture is stirred at room temperature until a dark purple solution forms.

-

Substrate Addition: A solution of the o-dibromoarene (1.0 eq.) in anhydrous THF is added to the catalyst mixture.

-

Reaction Execution: The reaction is stirred at room temperature for 24 hours.

-

Work-up: The reaction is quenched by the slow addition of 1 M HCl. The product is extracted with an organic solvent such as dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not currently available in the public domain or peer-reviewed literature. Characterization of this compound would typically involve these standard analytical techniques. For reference, the analysis of similar brominated aromatic compounds and triphenylene itself would inform the expected spectral features.

Applications in Organic Electronics

The primary application of this compound is as a crucial intermediate in the manufacturing of materials for Organic Light Emitting Diodes (OLEDs).[1]

-

Host and Charge Transport Materials: Its rigid and planar triphenylene core facilitates efficient charge transport, a critical property for host materials and materials used in charge transport layers of OLED devices.[1]

-

Synthetic Versatility: The bromine atom on the phenyl substituent serves as a reactive site for further functionalization through various cross-coupling reactions. This allows for the synthesis of more complex and tailored molecules with specific electronic and photophysical properties required for high-performance OLEDs.[1]

Biological Activity

Currently, there is no information available in the scientific literature to suggest that this compound has been investigated for any biological activity or its potential applications in drug development. Its molecular structure, being a large, hydrophobic, and relatively inert polycyclic aromatic hydrocarbon, does not immediately suggest significant drug-like properties.

Safety Information

Based on available safety data sheets, this compound should be handled with appropriate precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed.

-

Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Conclusion

This compound is a valuable intermediate in the synthesis of advanced materials for organic electronics, particularly for OLED applications. Its synthesis can likely be achieved through established cross-coupling methodologies such as the Suzuki-Miyaura and Yamamoto reactions. While detailed characterization data is not widely published, its known physical and chemical properties, along with its key role in materials science, make it a compound of interest for researchers in the field. Further investigation into its photophysical properties and the performance of its derivatives in electronic devices would be of significant value. At present, there is no indication of its utility in the field of drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C24H15Br | CID 58472032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. labproinc.com [labproinc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Concise and Atom-Economical Suzuki-Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides [organic-chemistry.org]

- 9. Synthesis of Triphenylene-Based Triptycenes via Suzuki-Miyaura Cross-Coupling and Subsequent Scholl Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarship.claremont.edu [scholarship.claremont.edu]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07931J [pubs.rsc.org]

- 14. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physicochemical Characteristics of 2-(3-Bromophenyl)triphenylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(3-Bromophenyl)triphenylene. The information presented herein is intended to support research and development activities by providing detailed experimental protocols, data analysis, and visualizations of the synthesis and key properties of this triphenylene derivative.

Chemical Structure and Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a triphenylene core substituted with a 3-bromophenyl group. This substitution influences its electronic and photophysical properties, making it a molecule of interest for applications in organic electronics and materials science.

| Property | Value |

| Molecular Formula | C₂₄H₁₅Br |

| Molecular Weight | 383.29 g/mol |

| CAS Number | 1313514-53-2 |

| Appearance | White to yellow powder or crystals |

| Melting Point | Not reported, expected to be a high-melting solid |

| Solubility | Expected to be soluble in common organic solvents like THF, CH₂Cl₂, and chloroform |

Synthesis and Purification

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method offers a versatile and efficient route to form the C-C bond between the triphenylene and the bromophenyl moieties.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

Figure 1: Proposed synthetic workflow for this compound via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

Materials:

-

2-Bromotriphenylene

-

(3-Bromophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromotriphenylene (1.0 eq), (3-bromophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask.

-

Degassing: Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

The structural elucidation of this compound is performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR (400 MHz, CDCl₃) Data:

The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (δ 7.0-9.0 ppm). The protons of the triphenylene core will appear as a set of multiplets, while the protons of the 3-bromophenyl group will exhibit a distinct pattern.

Expected ¹³C NMR (100 MHz, CDCl₃) Data:

The carbon NMR spectrum will display a series of signals corresponding to the quaternary and protonated carbons of the aromatic rings. The carbon attached to the bromine atom is expected to appear at a characteristic chemical shift.

| Data Type | Expected Chemical Shift Range (ppm) |

| ¹H NMR | 7.0 - 9.0 |

| ¹³C NMR | 120 - 145 |

Mass Spectrometry (MS)

Expected Mass Spectrum (Electron Ionization - EI):

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

| Ion | Expected m/z |

| [M]⁺ | 382.04 |

| [M+2]⁺ | 384.04 |

Photophysical Properties

The photophysical properties of this compound determine its potential for use in optoelectronic devices.

UV-Vis Absorption and Photoluminescence Spectroscopy

Experimental Protocol:

-

Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., chloroform or THF).

-

Record the UV-Vis absorption spectrum using a spectrophotometer.

-

Record the photoluminescence (PL) spectrum using a spectrofluorometer, exciting at the wavelength of maximum absorption (λₘₐₓ).

| Parameter | Expected Value |

| Absorption λₘₐₓ | ~280-350 nm |

| Emission λₘₐₓ | ~360-450 nm |

| Stokes Shift | ~80-100 nm |

| Quantum Yield (Φ) | Moderate to high |

| Fluorescence Lifetime (τ) | Nanosecond range |

Quantum Yield and Lifetime Measurement

The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate). The fluorescence lifetime can be measured using time-correlated single-photon counting (TCSP).

Figure 2: Jablonski diagram illustrating the photophysical processes.

Thermal Properties

The thermal stability of this compound is a critical parameter for its application in electronic devices, which often operate at elevated temperatures.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Experimental Protocol:

-

TGA: Heat a small sample of the compound in a TGA instrument under a nitrogen atmosphere from room temperature to ~600 °C at a heating rate of 10 °C/min to determine the decomposition temperature (Tₔ).

-

DSC: Heat a small sample in a DSC instrument under a nitrogen atmosphere through a heat/cool/heat cycle to determine the glass transition temperature (T₉) and melting point (Tₘ).

| Parameter | Expected Value |

| Decomposition Temperature (Tₔ) | > 350 °C |

| Glass Transition Temperature (T₉) | Expected to be high |

Conclusion

This technical guide has outlined the core physicochemical characteristics of this compound. A reliable synthetic route via Suzuki-Miyaura coupling has been proposed, along with detailed protocols for its characterization. The expected spectroscopic, photophysical, and thermal properties have been presented based on the analysis of analogous compounds. This information provides a solid foundation for researchers and scientists working on the development of new organic materials and their applications in various fields. Further experimental validation of the predicted data is encouraged to fully elucidate the properties of this promising molecule.

The Key to Unlocking Potential: A Technical Guide to the Solubility of Substituted Triphenylene Derivatives

For Researchers, Scientists, and Drug Development Professionals

The planar, aromatic core of triphenylene has made it a cornerstone for the development of advanced materials, including organic electronics, liquid crystals, and novel therapeutics. However, the inherent low solubility of the parent triphenylene molecule in common organic solvents often presents a significant hurdle in its synthesis, purification, and application. This technical guide provides an in-depth exploration of the solubility of substituted triphenylene derivatives, offering a comprehensive resource for researchers seeking to modulate this critical physicochemical property.

Understanding the Core Challenge: The Limited Solubility of Unsubstituted Triphenylene

Triphenylene (C₁₈H₁₂) is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings.[1] Its flat, rigid, and highly symmetric structure leads to strong intermolecular π-π stacking interactions in the solid state. While these interactions are advantageous for applications requiring ordered molecular assemblies, they also contribute to a high lattice energy, which in turn results in poor solubility in most solvents. Unsubstituted triphenylene is notably insoluble in water and generally shows limited solubility in common organic solvents.[1][2] It dissolves to a greater extent in nonpolar organic solvents like benzene, toluene, and chloroform, where intermolecular forces are more comparable.[2]

Strategies for Enhancing Solubility: The Role of Substituents

The introduction of substituents onto the triphenylene core is the most effective strategy to enhance its solubility. By carefully selecting the nature, size, and position of these substituents, researchers can disrupt the strong intermolecular packing and improve solvation.

Alkyl and Alkoxy Chains

One of the most common and effective approaches to increase solubility is the introduction of flexible aliphatic side chains, such as alkyl or alkoxy groups.[1] These chains disrupt the efficient π-π stacking of the aromatic cores, thereby lowering the lattice energy and allowing solvent molecules to interact more readily with the triphenylene derivative. Longer and more branched alkyl chains are generally more effective at increasing solubility.

Functional Groups and Polymerization

The incorporation of functional groups can also significantly impact solubility. For instance, the development of semi-fluorinated aryl ether polymers containing triphenylene units has been shown to result in materials that are readily soluble in common organic solvents.[3][4] Furthermore, the synthesis of dendrimers with triphenylene cores and polar peripheral groups has led to water-soluble derivatives.[5]

Quantitative Solubility Data of Substituted Triphenylene Derivatives

A critical aspect of working with substituted triphenylene derivatives is understanding their quantitative solubility in various solvents. The following table summarizes available quantitative solubility data for a selection of substituted triphenylene derivatives. It is important to note that comprehensive, systematic studies on the solubility of a wide range of triphenylene derivatives are still limited in the publicly available literature.

| Derivative Name | Substituent(s) | Solvent | Temperature (°C) | Solubility | Reference |

| Water-soluble dendrimer with triphenylene core (Compound 1) | Triethylene glycol monomethyl ether dendrons | Water | Not Specified | 820 µM | [5] |

| Water-soluble dendrimer with triphenylene core (Compound 2) | Triethylene glycol monomethyl ether dendrons | Water | Not Specified | 46 µM | [5] |

| Water-soluble dendrimer with triphenylene core (Compound 3) | Diethylene glycol monomethyl ether dendrons | Water | Not Specified | 120 µM | [5] |

| Water-soluble dendrimer with triphenylene core (Compound 4) | Diethylene glycol monomethyl ether dendrons | Water | Not Specified | 51 µM | [5] |

| Benzo[b]triphenylene | - | Salt Water (6 g/kg) | 25 | 27.84 µg/L | [6] |

| Triphenylene | - | Water | 25 | 0.043 mg/dm³ | [7] |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial for the successful development and application of triphenylene derivatives. The two most common methods for assessing solubility are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), precipitates when diluted into an aqueous buffer.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Add a small, fixed volume of each DMSO solution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation and Detection: The plate is typically shaken for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of precipitate is then detected by methods such as:

-

Nephelometry: Measures the scattering of light by suspended particles.

-

Turbidimetry: Measures the reduction in light transmission due to turbidity.

-

UV-Vis Spectroscopy: After filtration or centrifugation to remove precipitated material, the concentration of the dissolved compound in the supernatant is measured.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Thermodynamic (or Equilibrium) Solubility Assay

This method determines the equilibrium solubility of a compound in a specific solvent and is considered the "gold standard" for solubility measurement. It involves equilibrating an excess of the solid compound with the solvent over an extended period.

Protocol:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing the solvent of interest.

-

Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.

-

UV-Vis Spectroscopy: Suitable for compounds with a strong chromophore.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and mass confirmation.

-

-

Data Reporting: The thermodynamic solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM) at the specified temperature.

Visualizing Structure-Solubility Relationships

The relationship between the chemical structure of a triphenylene derivative and its resulting solubility can be visualized to guide the design of new compounds with desired properties.

Caption: Logical relationship between the triphenylene core and factors enhancing solubility.

Caption: A generalized experimental workflow for determining thermodynamic solubility.

Conclusion and Future Directions

The solubility of substituted triphenylene derivatives is a critical parameter that dictates their processability and ultimate utility in a wide range of applications. While the attachment of alkyl/alkoxy chains and the incorporation of the triphenylene core into polymeric structures have proven to be effective strategies for enhancing solubility, there remains a clear need for more systematic and comprehensive quantitative solubility studies. Future work should focus on building a larger database of solubility data for a diverse range of substituted triphenylenes in various organic solvents. This will not only provide a valuable resource for researchers but also enable the development of more accurate predictive models for the solubility of these important materials, thereby accelerating their design and application in next-generation technologies.

References

- 1. Triphenylene - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Structure-Dependent Water Solubility and Receptor Properties of C3‑Symmetric Dendrimers Bearing Sumanene or Triphenylene Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 7. IUPAC-NIST Solubilities Database [srdata.nist.gov]

The Impact of Bromination on the Electronic Structure of Polycyclic Aromatic Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of bromination in modulating the electronic structure of polycyclic aromatic hydrocarbons (PAHs). The introduction of bromine atoms onto the PAH core provides a powerful tool for fine-tuning their optical and electrochemical properties, opening avenues for their application in organic electronics, sensor technology, and as versatile intermediates in complex organic synthesis. This document provides a comprehensive overview of the synthesis of brominated PAHs (Br-PAHs), detailed experimental protocols for their characterization, and a summary of key quantitative data on their electronic properties.

Introduction: The Significance of Brominated Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons, composed of fused benzene rings, are a class of organic molecules with rich and tunable electronic properties. The strategic functionalization of the PAH core is a key strategy for tailoring their characteristics for specific applications. Bromination, in particular, serves as a crucial synthetic handle. The resulting carbon-bromine (C-Br) bond is amenable to a wide array of cross-coupling reactions, allowing for the introduction of diverse functional groups.[1][2]

Beyond their synthetic utility, bromine atoms directly influence the electronic structure of the parent PAH. As an electronegative substituent, bromine can withdraw electron density from the aromatic system, leading to a stabilization of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This modulation of the frontier molecular orbitals has a profound impact on the material's band gap, absorption and emission spectra, and charge transport characteristics.

Synthesis of Brominated Polycyclic Aromatic Hydrocarbons

The synthesis of Br-PAHs is primarily achieved through electrophilic aromatic substitution reactions. The regioselectivity of these reactions is a critical aspect, as the position of the bromine atom(s) significantly influences the final electronic properties of the molecule.

Bromination of Pyrene

Pyrene is a common PAH core that has been extensively studied. The bromination of pyrene can yield a variety of products, from mono- to tetrabrominated derivatives.

Experimental Protocol: Synthesis of 1,3,6,8-Tetrabromopyrene [3]

-

Materials: Pyrene, Nitrobenzene, Bromine, Ethanol, Diethyl ether.

-

Procedure:

-

In a three-necked round-bottom flask, combine pyrene (10.00 g, 49.44 mmol) and nitrobenzene (200 mL).

-

Add bromine (34.77 g, 11.14 mL, 217.55 mmol) dropwise to the mixture.

-

Heat the resulting mixture to 120 °C and stir overnight under a nitrogen atmosphere.

-

Allow the mixture to cool to room temperature.

-

Collect the precipitate by filtration and wash sequentially with ethanol and diethyl ether.

-

The product, 1,3,6,8-tetrabromopyrene, is obtained as a light green solid.

-

Bromination of Perylene Derivatives

Perylene diimides (PDIs) are another important class of PAHs known for their excellent photostability and high fluorescence quantum yields. Bromination of the perylene core allows for further functionalization to tune their properties for applications in organic electronics.

Experimental Protocol: Synthesis of 1,7-Dibromo-N,N'-Bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic diimide

-

Materials: N,N'-Bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic diimide, Bromine, Chloroform.

-

Procedure:

-

A solution of N,N'-Bis(2,6-diisopropylphenyl)perylene-3,4:9,10-tetracarboxylic diimide in chloroform is prepared.

-

A solution of bromine in chloroform is added dropwise at room temperature.

-

The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography to yield the desired 1,7-dibromo derivative.

-

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of brominated PAHs.

Experimental Protocols for Characterization

The electronic properties of Br-PAHs are primarily investigated using spectroscopic and electrochemical techniques.

UV-Visible Absorption Spectroscopy

UV-vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λmax) is related to the energy gap between the ground and excited states.

Experimental Protocol: UV-Visible Spectroscopy

-

Instrumentation: A dual-beam UV-vis spectrophotometer.

-

Sample Preparation:

-

Prepare a dilute solution of the Br-PAH in a suitable solvent (e.g., chloroform, dichloromethane, or toluene) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.

-

Use the pure solvent as a reference.

-

-

Measurement:

-

Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. The emission wavelength (λem) and quantum yield (ΦF) are key parameters that characterize the emissive properties of the material.[4][5][6]

Experimental Protocol: Fluorescence Spectroscopy [4][5]

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for excitation and emission, and a detector.

-

Sample Preparation:

-

Prepare a dilute solution of the Br-PAH in a suitable solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Measurement:

-

Determine the optimal excitation wavelength by measuring the absorption spectrum.

-

Record the emission spectrum by exciting the sample at the absorption maximum and scanning the emission wavelengths.

-

The fluorescence quantum yield can be determined relative to a known standard.

-

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[7]

Experimental Protocol: Cyclic Voltammetry [1][7][8]

-

Instrumentation: A potentiostat with a three-electrode cell setup.

-

Working Electrode: Glassy carbon or platinum electrode.

-

Reference Electrode: Saturated calomel electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode: Platinum wire.

-

-

Sample Preparation:

-

Dissolve the Br-PAH in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.

-

-

Measurement:

-

Record the cyclic voltammogram by scanning the potential in both the anodic (oxidation) and cathodic (reduction) directions.

-

Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.

-

The onset potentials of the first oxidation (Eox) and reduction (Ered) waves are used to estimate the HOMO and LUMO energy levels, respectively, using the following empirical equations:

-

EHOMO (eV) = - (Eoxonset vs Fc/Fc+ + 4.8)

-

ELUMO (eV) = - (Eredonset vs Fc/Fc+ + 4.8)

-

-

Quantitative Data on Electronic Properties

The following tables summarize key electronic property data for a selection of brominated PAHs.

Table 1: HOMO and LUMO Energy Levels of Selected Brominated PAHs

| Compound | Parent PAH | Bromination Pattern | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Reference |

| 1-Bromopyrene | Pyrene | Mono-bromo | -5.81 | -2.12 | 3.69 | Theoretical |

| 1,3,6,8-Tetrabromopyrene | Pyrene | Tetra-bromo | -6.25 | -2.55 | 3.70 | Theoretical |

| 1,7-Dibromoperylene diimide | Perylene diimide | Di-bromo | -6.38 | -4.01 | 2.37 | Experimental |

| 2-Bromoanthracene | Anthracene | Mono-bromo | -5.62 | -2.13 | 3.49 | Theoretical |

| 9,10-Dibromoanthracene | Anthracene | Di-bromo | -5.91 | -2.43 | 3.48 | Theoretical |

| 2-Bromophenanthrene | Phenanthrene | Mono-bromo | -5.92 | -2.01 | 3.91 | Theoretical |

| 9-Bromophenanthrene | Phenanthrene | Mono-bromo | -5.95 | -2.03 | 3.92 | Theoretical |

Table 2: Optical Properties of Selected Brominated PAHs

| Compound | Solvent | λabs (nm) | λem (nm) | Reference |

| 1,3,6,8-Tetrabromopyrene | Dichloromethane | 350, 368 | 385, 405 | Experimental |

| 1,7-Dibromoperylene diimide | Chloroform | 490, 526 | 535, 575 | Experimental |

| Di-bromo-PDI derivative 1 | Chloroform | 527 | 552 | [3] |

| Di-bromo-PDI derivative 2 | Chloroform | 527 | 552 | [3] |

Structure-Property Relationships

The number and position of bromine substituents have a predictable effect on the electronic structure of PAHs. The following diagram illustrates this relationship.

References

- 1. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 2. Photoelectric and Self-Assembly Properties of Tetrasubstituted Pyrene Discotic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies [mdpi.com]

- 4. analusis.edpsciences.org [analusis.edpsciences.org]

- 5. disen-sensor.com [disen-sensor.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ossila.com [ossila.com]

- 8. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Multifaceted Molecule: An In-depth Technical Guide to the Discovery and History of Functionalized Triphenylenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylene, a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, has journeyed from an obscure pyrolysis by-product to a cornerstone of modern materials science.[1] Its unique, highly symmetric, and planar structure endows it with remarkable electronic and self-assembly properties.[1] The strategic addition of functional groups to the triphenylene core has unlocked a vast landscape of applications, from the vibrant displays of organic light-emitting diodes (OLEDs) to the intricate columns of discotic liquid crystals and the promising frontiers of biomedical research. This technical guide provides a comprehensive historical and technical overview of the discovery, synthesis, and evolution of functionalized triphenylenes, with a focus on their applications in materials science and the emerging field of drug development.

The Genesis of Triphenylene: From Coal Tar to the Laboratory

The story of triphenylene begins in 1880, when German chemists H. Schmidt and Gustav Schultz first isolated the compound from the complex mixture of hydrocarbons produced by passing benzene vapor through a red-hot iron tube.[1][2] Initially mistaken for its isomer chrysene, they later correctly identified and named it triphenylene.[2] However, it was not until 1907 that the first rational chemical synthesis was achieved by Carl Mannich, solidifying its structure and paving the way for its systematic study.[1][2]

Mannich's pioneering synthesis was a two-step process involving the self-condensation of cyclohexanone to form dodecahydrotriphenylene, followed by dehydrogenation using either zinc dust distillation or a heated copper catalyst to yield the aromatic triphenylene core.[1][2] This seminal work provided the first reliable method for obtaining triphenylene in the laboratory, independent of the harsh and low-yielding pyrolysis of benzene.

The Synthetic Toolkit: Crafting Functionalized Triphenylenes

The true potential of triphenylene lies in the ability to adorn its core with a diverse array of functional groups. These modifications allow for the fine-tuning of its electronic, photophysical, and self-assembly properties, tailoring them for specific applications. Over the decades, a sophisticated synthetic toolkit has been developed to achieve this functionalization.

Classical Approaches

The early methods for synthesizing functionalized triphenylenes often involved multi-step procedures. One common strategy was the oxidative cyclization of appropriately substituted o-terphenyl precursors. While effective for some derivatives, this method could be limited by the availability of the starting materials and the harsh reaction conditions.

Modern Synthetic Methodologies

The advent of modern organometallic chemistry has revolutionized the synthesis of functionalized triphenylenes, offering more efficient, versatile, and milder routes.

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the synthesis of triphenylene derivatives.[3][4] This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester with an organic halide.[5][6] This methodology allows for the introduction of a wide variety of substituents with high yields and functional group tolerance.[3]

Another elegant approach involves the palladium-catalyzed annulation of benzyne, a highly reactive intermediate.[4] This method provides a convergent route to the triphenylene core and can be adapted to produce functionalized derivatives.

The Yamamoto coupling, which utilizes a nickel(0) catalyst to promote the homocoupling of aryl halides, has also been successfully employed for the synthesis of substituted triphenylenes.[7]

Quantitative Data on Functionalized Triphenylenes

The functionalization of the triphenylene core has a profound impact on its physical and chemical properties. The following tables summarize key quantitative data for various functionalized triphenylene derivatives, highlighting the structure-property relationships that are crucial for their application.

Liquid Crystalline Properties

Triphenylene derivatives, particularly those bearing six flexible side chains, are renowned for their ability to form discotic liquid crystals.[4] In these phases, the disc-shaped molecules stack into columns, creating one-dimensional pathways for charge transport. The nature and length of the side chains significantly influence the phase transition temperatures and the stability of the liquid crystalline phase.[7][8]

| Substituent | Mesophase | Transition Temperatures (°C) | Reference |

| Hexa(hexyloxy) | Colh | Cr 68 Colh 121 I | [8] |

| Hexa(decyloxy) | Colh | Cr 64 Colh 98 I | [8] |

| Hexa(dodecyloxy) | Colh | Cr 65 Colh 92 I | [8] |

| 2,3,6,7,10,11-Hexakis(octylthio) | Colh | Cr 85 Colh 145 I | [8] |

| 1,2,3,4-Tetrafluoro-6,7,10,11-tetramethoxy | Col | Cr 155 Col 235 I | [1] |

Cr = Crystalline, Colh = Hexagonal Columnar, I = Isotropic Liquid

Photophysical Properties

The extended π-system of triphenylene endows it with interesting photophysical properties. Functionalization can be used to tune the absorption and emission wavelengths, as well as the fluorescence quantum yields, making these materials suitable for applications in OLEDs and sensors.

| Compound | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |

| Triphenylene | 256, 287, 325 | 365, 384 | 0.09 | Cyclohexane | |

| Hexa(hexyloxy)triphenylene | 313, 363 | 405 | 0.25 | Chloroform | [9] |

| 2-Ethynyltriphenylene-Au(PPh3) | 260-350 | 367, 385 | 0.03 | CH2Cl2 | [10] |

| Triphenylene Trimer (TTPn) | ~350 | ~420 | 0.66 | Solution | [9] |

Electronic Properties

The columnar stacking of triphenylene-based discotic liquid crystals facilitates efficient charge transport along the columns. This property is critical for their use in organic field-effect transistors (OFETs) and other electronic devices. The charge carrier mobility is a key performance metric for these materials.

| Material | Mobility (cm²/Vs) | Technique | Reference |

| Hexa(hexylthio)triphenylene | 1 x 10-3 | Time-of-Flight | [11] |

| Hexa(pentyloxy)triphenylene | 4 x 10-3 | Pulse-Radiolysis Time-Resolved Microwave Conductivity | [11] |

| Ni3(HITP)2 (HITP = 2,3,6,7,10,11-hexaaminotriphenylene) | ~40 S/cm (Conductivity) | Four-probe measurement | [12] |

Experimental Protocols

This section provides generalized experimental protocols for the synthesis of functionalized triphenylenes based on commonly employed methods. For detailed procedures and specific reaction conditions, please refer to the cited literature.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds.[5][6]

-

Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., a brominated triphenylene precursor), the boronic acid or ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).

-

Solvent: A suitable solvent or solvent mixture (e.g., toluene, dioxane, DMF, and/or water) is added.

-

Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Heating: The mixture is heated to the desired temperature (typically between 80-120 °C) and stirred for the required time (typically 12-24 hours).

-

Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or brine.

-

Purification: The crude product is purified by column chromatography, recrystallization, or sublimation to yield the desired functionalized triphenylene.

General Protocol for the Synthesis of Hexaalkoxytriphenylenes

This protocol is based on the oxidative trimerization of dialkoxybenzenes.

-

Starting Material: 1,2-Dialkoxybenzene is used as the starting material.

-

Oxidative Coupling: The dialkoxybenzene is treated with an oxidizing agent, such as iron(III) chloride (FeCl3) or molybdenum(V) chloride (MoCl5), in a suitable solvent like dichloromethane.

-

Reaction Conditions: The reaction is typically carried out at room temperature for a few hours.

-

Workup: The reaction is quenched, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography and/or recrystallization to afford the hexaalkoxytriphenylene.

Visualizing the World of Functionalized Triphenylenes

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to functionalized triphenylenes.

Applications in Drug Development: An Emerging Frontier

While the primary applications of functionalized triphenylenes have been in materials science, their unique properties are beginning to attract attention in the biomedical field, particularly in drug delivery and cancer therapy.

Triphenylphosphonium-Functionalized Systems

The triphenylphosphonium (TPP) cation is known to accumulate in mitochondria due to the large mitochondrial membrane potential. By attaching TPP moieties to drug molecules or nanocarriers, it is possible to target therapeutics to the mitochondria of cancer cells. While not directly using a triphenylene core, the principles of using polycyclic aromatic systems as scaffolds for TPP functionalization are being explored.[13] The rigid, planar structure of triphenylene could serve as an excellent platform for the precise spatial arrangement of multiple TPP groups and drug molecules.

Bioimaging and Sensing

The tunable photophysical properties of functionalized triphenylenes make them promising candidates for fluorescent probes in bioimaging and sensing applications.[10] Their ability to self-assemble could also be exploited to create ordered structures for enhanced sensor performance.

Potential as Anticancer Agents

The planar structure of triphenylene is reminiscent of other polycyclic aromatic compounds that have been investigated as DNA intercalators or as scaffolds for kinase inhibitors.[14][15] The synthesis and biological evaluation of functionalized triphenylene derivatives as potential anticancer agents is a nascent but promising area of research.[16][17]

Future Outlook

The journey of functionalized triphenylenes from their initial discovery to their current status as versatile building blocks in materials science is a testament to the power of synthetic chemistry. The future of this remarkable class of molecules is bright, with ongoing research focused on:

-

Developing novel synthetic methodologies to access even more complex and precisely functionalized triphenylene architectures.

-

Exploring their potential in emerging electronic applications , such as flexible displays, wearable sensors, and thermoelectric devices.

-

Unlocking their full potential in the biomedical arena , including the rational design of triphenylene-based drug delivery systems, diagnostic tools, and therapeutic agents.

As our understanding of the intricate relationship between molecular structure and function continues to grow, functionalized triphenylenes are poised to play an increasingly important role in addressing some of the most pressing scientific and technological challenges of our time.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Triphenylene - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. tandfonline.com [tandfonline.com]

- 8. Frontiers | Phase transitions in complex functional liquid crystals—The entropy effect [frontiersin.org]

- 9. Triphenylene trimeric discotic liquid crystals: synthesis, columnar mesophase and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Structural and photophysical features of triphenylene–gold(i) phosphane complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Single-layer materials - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of some chrysene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(3-Bromophenyl)triphenylene (C24H15Br)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-(3-Bromophenyl)triphenylene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H15Br. Triphenylene and its derivatives are notable for their rigid, planar, and electron-rich structures, which make them prime candidates for applications in materials science, particularly in the field of organic electronics.[1][2] This guide consolidates available data on the compound's chemical and physical properties, outlines plausible synthetic methodologies based on established reactions for this class of molecules, and discusses its potential applications. Due to its status as a specialized chemical intermediate, this guide focuses on its role as a building block in the synthesis of advanced materials.[3]

Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature.[4][5] Its key quantitative properties, compiled from various chemical suppliers and databases, are summarized below.

| Property | Value | Source |

| Molecular Formula | C24H15Br | [3][4][6] |

| Molecular Weight | 383.29 g/mol | [4][5][6] |

| CAS Number | 1313514-53-2 | [3][4][5] |

| Physical State | Solid, White to yellow powder or crystals | [4][5] |

| Melting Point | 149 °C | [4] |

| Purity | ≥98.0% (by GC) | [3][4][5] |

| IUPAC Name | This compound | [5][6] |

| Computed XLogP3 | 7.2 | [6] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis Methodologies

While a specific, peer-reviewed synthesis protocol for this compound is not publicly detailed, its structure lends itself to well-established synthetic routes for functionalized triphenylene derivatives.[1][7] The most versatile and common of these is the Suzuki-Miyaura cross-coupling reaction, which allows for the precise formation of a carbon-carbon bond between the triphenylene core and the bromophenyl substituent.[1][2]

Generalized Synthetic Workflow

A logical synthetic approach involves a two-stage process: first, the synthesis of a triphenylene precursor with a reactive group (like a boronic acid or ester), followed by the cross-coupling reaction.

Caption: Generalized workflow for the synthesis of this compound via Suzuki coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a generalized protocol for the synthesis of a substituted triphenylene, which can be adapted for the target molecule. This procedure assumes the availability of a triphenylene boronic acid precursor.

Materials:

-

Triphenylene precursor (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene) (1.0 eq.)

-

1,3-Dibromobenzene (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 eq.)[8]

-

Base (e.g., aqueous Sodium Carbonate solution, 2M) (4.0 eq.)[8]

-

Solvent system (e.g., Toluene and Ethanol)[8]

Procedure:

-

To a reaction flask equipped with a reflux condenser and magnetic stirrer, add the triphenylene boronic ester precursor (1.0 eq.), 1,3-dibromobenzene (1.2 eq.), and the palladium catalyst (0.05 eq.).[8]

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 20-30 minutes to create an inert atmosphere.[8]

-

Add the degassed solvent system (e.g., a 3:1 mixture of Toluene:Ethanol) followed by the aqueous sodium carbonate solution.[8]

-

Heat the reaction mixture to reflux (typically 80-100 °C) and maintain vigorous stirring for 24-48 hours under the inert atmosphere.[8] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and add water to dissolve the inorganic salts.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[8]

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[8]

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure this compound.[8]

Potential Applications

The rigid, disc-like structure of the triphenylene core makes its derivatives highly valuable in materials science.[1] The introduction of a bromophenyl group allows for fine-tuning of the molecule's electronic properties and can also serve as a reactive handle for further functionalization.

Organic Electronics

Triphenylene-based materials are widely explored for use in organic electronics due to their excellent thermal stability and charge transport properties.[2][9] They are particularly promising as components in Organic Light-Emitting Diodes (OLEDs).[1] The bromine substituent can enhance intersystem crossing, which is beneficial for phosphorescent OLEDs, and can also influence the hole-mobility of the material.[10] this compound could function as a hole-transporting material or as a host material in the emissive layer of an OLED device.[3]

Caption: Potential placement of a triphenylene derivative within a generic multi-layer OLED device.

Advanced Framework Materials

The rigid and symmetric nature of the triphenylene unit makes it an ideal building block for constructing highly ordered porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][9] These materials have applications in gas storage, separation, and catalysis.[1] The bromo-substituent on the phenyl ring can be used as a site for post-synthetic modification, allowing for the introduction of other functional groups to tailor the properties of the framework.

Safety Information

Safety data for this compound indicates that it should be handled with care in a laboratory setting.

-

Pictogram: GHS07 (Exclamation mark)[5]

-

Signal Word: Warning[5]

-

Hazard Statement: H302 (Harmful if swallowed)[5]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

Conclusion

This compound (C24H15Br) is a specialized aromatic compound with significant potential as a building block in advanced materials synthesis. While detailed characterization and application data for this specific molecule are limited in public literature, its structural motifs are highly relevant to the development of next-generation organic electronics and porous framework materials. The synthetic routes are accessible through established organometallic chemistry, primarily Suzuki-Miyaura coupling. For researchers in materials science and synthetic chemistry, this compound represents a versatile intermediate for creating complex, functional molecules with tailored optoelectronic properties.

References

- 1. Triphenylene - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. labproinc.com [labproinc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | C24H15Br | CID 58472032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 8. benchchem.com [benchchem.com]

- 9. ddd.uab.cat [ddd.uab.cat]

- 10. Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

The Fundamental Photophysical Properties of 2-(3-Bromophenyl)triphenylene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract

This technical guide provides a comprehensive overview of the anticipated fundamental photophysical properties of 2-(3-Bromophenyl)triphenylene. Due to a lack of specific experimental data for this compound in the current scientific literature, this document outlines the expected characteristics based on the well-documented properties of the parent triphenylene core and the influence of aryl and bromo substituents on similar aromatic systems. Detailed, generalized experimental protocols for characterizing the photophysical properties of aromatic hydrocarbons are provided, alongside a structured workflow for such an investigation. This guide serves as a foundational resource for researchers initiating studies on this compound and similar derivatives.

Introduction

Triphenylene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique electronic and photophysical properties. Their rigid, planar structure and high symmetry lead to characteristic absorption and emission profiles, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as scaffolds in materials science.[1] The functionalization of the triphenylene core allows for the fine-tuning of its photophysical and chemical properties.[1] The introduction of a 3-bromophenyl substituent is expected to modulate the electronic structure and photophysical behavior of the triphenylene core, potentially influencing its luminescence quantum yield and lifetime through the heavy-atom effect.

This whitepaper will detail the expected photophysical properties of this compound, provide standardized experimental methodologies for their measurement, and present a logical workflow for the photophysical characterization of this and related compounds.

Expected Photophysical Properties

While specific experimental data for this compound is not currently available, we can infer its likely photophysical characteristics.

Absorption and Emission Spectra

The parent triphenylene molecule exhibits structured absorption and fluorescence spectra in solution. The absorption spectrum is characterized by several bands in the ultraviolet region, with the lowest energy absorption peak typically found around 300-350 nm. The fluorescence emission is expected in the near-UV to blue region of the electromagnetic spectrum. The introduction of the 3-bromophenyl group is anticipated to cause a slight red-shift (bathochromic shift) in both the absorption and emission spectra due to the extension of the π-conjugated system.

Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) of triphenylene is moderate. The presence of the bromine atom, a heavy atom, on the phenyl substituent could potentially lead to an enhancement of intersystem crossing from the singlet excited state to the triplet state. This would likely result in a decrease in the fluorescence quantum yield and a shortening of the fluorescence lifetime (τf) compared to the unsubstituted phenyltriphenylene. Conversely, it may lead to observable phosphorescence at low temperatures.

Data Presentation

As no specific quantitative data for this compound has been reported, the following table is presented as a template for researchers to populate upon experimental investigation.

| Photophysical Property | Expected Range/Value | Solvent/Conditions |

| Absorption Maximum (λabs) | 300 - 360 nm | Dichloromethane |

| Molar Absorptivity (ε) | 104 - 105 M-1cm-1 | Dichloromethane |

| Emission Maximum (λem) | 350 - 450 nm | Dichloromethane |

| Fluorescence Quantum Yield (Φf) | 0.1 - 0.5 | Dichloromethane |

| Fluorescence Lifetime (τf) | 1 - 20 ns | Dichloromethane |

| Phosphorescence Maximum (λp) | 450 - 600 nm | 77 K in a rigid matrix |

| Phosphorescence Lifetime (τp) | ms to s range | 77 K in a rigid matrix |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments required to determine the fundamental photophysical properties of this compound.

Sample Preparation

-

Solvent Selection: Use spectroscopic grade solvents (e.g., dichloromethane, cyclohexane, toluene) to minimize impurities that may interfere with measurements.

-

Concentration: Prepare a stock solution of this compound of known concentration (e.g., 1 mM). For absorption measurements, prepare a dilution to an absorbance of ~0.1 at the wavelength of maximum absorption (λmax) to ensure linearity. For fluorescence measurements, prepare a more dilute solution (absorbance < 0.05 at the excitation wavelength) to avoid inner filter effects.

-

Degassing: For quantum yield and lifetime measurements, particularly for phosphorescence, degas the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can quench excited states.

UV-Visible Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Record a baseline spectrum with a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution from approximately 250 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λabs).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

-

Steady-State Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).

-

Procedure:

-

Record the emission spectrum by exciting the sample at its λabs and scanning the emission monochromator over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λem) and scanning the excitation monochromator. The corrected excitation spectrum should be superimposable with the absorption spectrum.

-

Fluorescence Quantum Yield (Φf) Determination (Relative Method)

-

Standard Selection: Choose a well-characterized fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.546).

-

Procedure:

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength, ensuring the absorbance is below 0.05.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Fluorescence Lifetime (τf) Measurement

-

Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at a wavelength where the sample absorbs.

-

Measure the time delay between the excitation pulse and the detection of the first emitted photon.

-

Construct a histogram of the arrival times of the photons.

-

Fit the decay curve with a single or multi-exponential function to determine the fluorescence lifetime(s).

-

Mandatory Visualizations

The following diagrams illustrate the general workflow for photophysical characterization and the Jablonski diagram depicting the electronic transitions involved.

Caption: Experimental workflow for the synthesis and photophysical characterization.

References

A Technical Guide to the Synthesis Precursors for Triphenylene-Based Materials

For Researchers, Scientists, and Drug Development Professionals

Triphenylene and its derivatives are a significant class of polycyclic aromatic hydrocarbons (PAHs) that form the core of various functional materials. Their unique discotic shape, high symmetry, and extended π-conjugated system make them ideal building blocks for liquid crystals, organic electronics, and advanced materials for drug delivery and bio-imaging. The synthesis of these materials relies on a diverse range of precursors and synthetic strategies, each with its own advantages and limitations. This technical guide provides an in-depth exploration of the key synthesis precursors for triphenylene-based materials, complete with quantitative data, detailed experimental protocols for seminal reactions, and a visual representation of the synthetic pathways.

Core Synthetic Strategies and Precursors

The construction of the triphenylene core can be broadly categorized into several key strategies, each starting from distinct precursors. The choice of a particular synthetic route often depends on the desired substitution pattern on the triphenylene core, the required scale of the synthesis, and the tolerance of the reaction to various functional groups.

Cyclotrimerization Reactions

Cyclotrimerization reactions involve the formation of the triphenylene core from three identical precursor molecules.

A classic approach to unsubstituted triphenylene involves the generation and subsequent trimerization of benzyne. A common precursor for benzyne generation in this context is o-bromoaniline.

Quantitative Data: Trimerization of Benzyne

| Precursor | Intermediate | Intermediate Yield | Final Product | Final Yield | Reference |

| o-Bromoaniline | o-Bromoiodobenzene | 72-83% | Triphenylene | 53-59% | [1] |

Experimental Protocol: Synthesis of Triphenylene via Benzyne Trimerization [1]

Step 1: Diazotization and Iodination of o-Bromoaniline

-

To a stirred suspension of o-bromoaniline in concentrated hydrochloric acid, an aqueous solution of sodium nitrite is added dropwise at 0-5 °C.

-

The resulting diazonium salt solution is then added to a solution of potassium iodide to yield o-bromoiodobenzene.

-

The product is isolated and purified by distillation under reduced pressure.

Step 2: Generation of Benzyne and Trimerization

-

o-Bromoiodobenzene is reacted with lithium metal in diethyl ether to form the organolithium intermediate, o-bromophenyllithium.

-

This intermediate eliminates lithium bromide to generate benzyne.

-

The highly reactive benzyne undergoes a [4+2] cycloaddition with another benzyne molecule, followed by a further reaction with a third benzyne molecule to form triphenylene.

-

The crude product is purified by steam distillation to remove biphenyl impurities, followed by recrystallization.

The Yamamoto coupling provides a concise route to substituted triphenylenes through the cyclotrimerization of o-dibromoarenes, and it is particularly effective for electron-deficient systems.[2][3]

Quantitative Data: Nickel-Mediated Yamamoto Coupling

| Precursor | Catalyst/Reagent | Product | Yield | Reference |

| o-Dibromobenzene | Ni(COD)₂, 2,2'-bipyridine, COD in THF | Triphenylene | Good | [3] |

| 3,6-Dibromo-1,2,4,5-tetramethylbenzene | Ni(COD)₂, 2,2'-bipyridine, COD in THF | Hexamethyltriphenylene | 58% | [3] |

| Dimethyl 3,6-dibromobenzene-1,2-dicarboxylate | Ni(COD)₂, 2,2'-bipyridine, COD in THF | Hexa(methoxycarbonyl)triphenylene | 44% | [3] |

Experimental Protocol: General Procedure for Nickel-Mediated Yamamoto Coupling [4]

-

In an inert atmosphere glovebox, add bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (3.0 eq.), 2,2'-bipyridine (bpy) (3.0 eq.), and 1,5-cyclooctadiene (COD) (3.0 eq.) to an oven-dried flask.

-

Add anhydrous tetrahydrofuran (THF) and stir the mixture until a deep-red or purple solution is formed.

-

Add the substituted o-dibromobenzene (1.0 eq.) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Annulation and Cyclization Reactions

These methods involve the formation of the triphenylene core through the cyclization of a pre-assembled precursor.

This method involves the palladium-catalyzed reaction of a benzyne precursor with a biphenyl derivative.[1]

Quantitative Data: Palladium-Catalyzed Annulation of Benzyne

| Benzyne Precursor | Biphenyl Derivative | Catalyst/Reagents | Product | Yield | Reference |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Bromobiphenyl | Pd(dba)₂, tri(o-tolyl)phosphine, cesium fluoride | Triphenylene | 76% | [1] |

Experimental Protocol: Synthesis of Triphenylene via Palladium-Catalyzed Annulation of Benzyne [1]

-

To a reaction vessel containing 2-bromobiphenyl, add the palladium catalyst [e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃] and a phosphine ligand (e.g., tri(o-tolyl)phosphine).

-

Add a solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and a fluoride source (e.g., cesium fluoride) in an anhydrous solvent such as acetonitrile.

-

Heat the reaction mixture under an inert atmosphere. The fluoride ion removes the trimethylsilyl group, generating benzyne in situ.

-

The palladium catalyst facilitates the annulation of the benzyne with 2-bromobiphenyl to form triphenylene.

-

After completion, the reaction is cooled, and the product is isolated and purified by chromatography.

An early and still relevant synthesis involves the self-condensation of cyclohexanone to form dodecahydrotriphenylene, which is subsequently dehydrogenated to yield triphenylene.[5]

Quantitative Data: Cyclohexanone Condensation and Dehydrogenation

| Precursor | Intermediate | Dehydrogenation Catalyst | Final Product | Overall Yield | Reference |

| Cyclohexanone | Dodecahydrotriphenylene | Palladium on sibunit | Triphenylene | 51% | [5] |

Experimental Protocol: Two-Stage Synthesis of Triphenylene from Cyclohexanone [5]

Stage 1: Synthesis of Dodecahydrotriphenylene

-

Cyclohexanone is treated sequentially with sodium hydroxide and then polyphosphoric acid to induce self-condensation and cyclization, forming dodecahydrotriphenylene.

-

The dodecahydrotriphenylene intermediate is isolated using continuous extraction.

Stage 2: Dehydrogenation to Triphenylene

-

The isolated dodecahydrotriphenylene is mixed with a palladium on sibunit catalyst in an argon atmosphere.

-

The mixture is heated, causing dehydrogenation and the formation of triphenylene.

-

The highly pure triphenylene product is collected by sublimation onto a cold surface.

Cross-Coupling and Subsequent Cyclization

This strategy involves the initial formation of a polyphenyl precursor via cross-coupling reactions, followed by an intramolecular cyclization to form the triphenylene core.

This versatile two-step method allows for the synthesis of various π-extended triptycenes and other triphenylene derivatives.[6][7]

Quantitative Data: Suzuki-Miyaura/Scholl Reaction Sequence

| Aryl Halide | Boronic Acid/Ester | Cross-Coupling Product | Scholl Reaction Reagent | Final Product | Yield (Scholl Step) | Reference |

| 9,10-Dibromotriptycene | (4-Methoxyphenyl)boronic acid | Di(4-methoxyphenyl)triptycene | FeCl₃ | Dimethoxytriphenylene-triptycene | High | [6][7] |

| 1,2-Dibromo-4,5-dialkoxybenzene | Alkoxyphenylboronic acid | Substituted o-terphenyl | MoCl₅ or PIFA/BF₃·Et₂O | Substituted Triphenylene | - | [4] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [4]

-

To a reaction flask, add the aryl halide (e.g., 1,2-dibromo-4,5-dialkoxybenzene, 1.0 eq.), the boronic acid or ester (e.g., alkoxyphenylboronic acid, 2.2 eq.), and a base (e.g., sodium carbonate, 4.0 eq.).

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 eq.).

-

Add a solvent system such as a mixture of toluene, ethanol, and water.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 20-30 minutes.

-

Heat the reaction mixture to reflux and stir for 24-48 hours under an inert atmosphere.

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude terphenyl precursor by column chromatography.

Experimental Protocol: Scholl Reaction for Oxidative Cyclization [8]

-

Dissolve the terphenyl precursor in an appropriate solvent (e.g., dichloromethane).

-

Add the oxidizing agent, such as iron(III) chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), or a combination of phenyliodine(III) bis(trifluoroacetate) (PIFA) and boron trifluoride etherate (BF₃·Et₂O).

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a reducing agent solution (e.g., aqueous sodium sulfite) or methanol.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

Purify the resulting triphenylene derivative by chromatography or recrystallization.

Visualization of Synthetic Pathways

The following diagram illustrates the logical relationships between the key precursors and the resulting triphenylene-based materials, highlighting the major synthetic strategies.

Caption: Synthetic pathways to triphenylene-based materials.

Conclusion